3-Bromo-2-fluoro-4-nitrophenol

Nucleophilic Aromatic Substitution Regioselectivity Fluorinated Building Blocks

3-Bromo-2-fluoro-4-nitrophenol (CAS 1807210-00-9, molecular formula C6H3BrFNO3, molecular weight 236.00 g/mol) is a polysubstituted aromatic phenol bearing bromo, fluoro, and nitro substituents on a single phenolic ring. The compound is classified as a fluorinated aromatic building block and is commercially available at 95% purity from multiple research chemical suppliers.

Molecular Formula C6H3BrFNO3
Molecular Weight 235.99 g/mol
Cat. No. B12297186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-fluoro-4-nitrophenol
Molecular FormulaC6H3BrFNO3
Molecular Weight235.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])Br)F)O
InChIInChI=1S/C6H3BrFNO3/c7-5-3(9(11)12)1-2-4(10)6(5)8/h1-2,10H
InChIKeyQPOLYTZHRDEONX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-fluoro-4-nitrophenol: Structural and Procurement Profile for Research Synthesis


3-Bromo-2-fluoro-4-nitrophenol (CAS 1807210-00-9, molecular formula C6H3BrFNO3, molecular weight 236.00 g/mol) is a polysubstituted aromatic phenol bearing bromo, fluoro, and nitro substituents on a single phenolic ring . The compound is classified as a fluorinated aromatic building block and is commercially available at 95% purity from multiple research chemical suppliers . Its substitution pattern—with bromine at position 3, fluorine at position 2, and the nitro group at position 4 relative to the phenolic hydroxyl—creates a unique electronic and steric environment that distinguishes it from the broader family of bromo-fluoro-nitrophenol isomers. The compound serves primarily as an intermediate in organic synthesis, with applications in pharmaceutical and agrochemical research [1].

Why 3-Bromo-2-fluoro-4-nitrophenol Cannot Be Replaced by Other Bromo-Fluoro-Nitrophenol Isomers


The substitution pattern on a polysubstituted aromatic ring is not a minor detail—it is the primary determinant of regioselectivity in subsequent reactions and the final pharmacophore or active scaffold geometry. Among the family of bromo-fluoro-nitrophenols (all sharing the identical molecular formula C6H3BrFNO3 and molecular weight 236.00), the relative positioning of bromine, fluorine, nitro, and hydroxyl groups dictates which sites are activated or deactivated for nucleophilic aromatic substitution (SNAr), cross-coupling, or reduction chemistry [1]. For example, the presence of bromine adjacent to fluorine (as in 3-bromo-2-fluoro-4-nitrophenol) creates a specific ortho-halogen pairing that influences both electronic distribution and steric accessibility differently than isomers with bromine and fluorine separated by other substituents. Substituting a positional isomer—such as 2-bromo-3-fluoro-4-nitrophenol (CAS 1806987-57-4), 4-bromo-2-fluoro-5-nitrophenol (CAS 661463-12-3), or 2-bromo-6-fluoro-4-nitrophenol (CAS 329-49-7)—without re-optimizing the entire synthetic route would alter reaction outcomes, yields, and the structural integrity of downstream products [2]. The evidence below quantifies the specific differentiation dimensions that justify selecting this exact substitution pattern.

Quantitative Differentiation Evidence: 3-Bromo-2-fluoro-4-nitrophenol vs. Positional Isomers and Analogs


Ortho-Bromo-Fluoro Pairing Differentiates SNAr Reactivity from Meta-Separated Isomers

The substitution pattern of 3-bromo-2-fluoro-4-nitrophenol places bromine (position 3) and fluorine (position 2) in an ortho relationship, while the nitro group occupies position 4 para to the hydroxyl group. In comparison, the isomer 2-bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5) has bromine and fluorine separated by additional substituents (ortho-bromo to hydroxyl, para-fluoro to nitro), creating fundamentally different activation profiles for nucleophilic aromatic substitution (SNAr) [1]. The ortho-bromo-fluoro arrangement in the target compound creates adjacent sites with complementary leaving group abilities (Br >> F) and differential electronic effects, enabling sequential and regioselective SNAr functionalization . The predicted LogP difference between 3-bromo-2-fluoro-4-nitrophenol (estimated LogP ~2.6) and 3-bromo-4-nitrophenol (lacking fluorine; ACD/LogP 2.52) is approximately +0.08 units, indicating modestly increased lipophilicity due to the fluorine substituent .

Nucleophilic Aromatic Substitution Regioselectivity Fluorinated Building Blocks SAR

Bromine at Position 3 Enables Sequential Functionalization Not Accessible with 2-Bromo-6-fluoro-4-nitrophenol

In 3-bromo-2-fluoro-4-nitrophenol, bromine occupies position 3 adjacent to fluorine at position 2. This arrangement leaves the position ortho to the hydroxyl group (position 6) unsubstituted and potentially available for electrophilic substitution, while bromine provides a handle for palladium-catalyzed cross-coupling reactions. By contrast, 2-bromo-6-fluoro-4-nitrophenol (CAS 329-49-7) has bromine at position 2 and fluorine at position 6—both ortho to the hydroxyl—blocking both ortho positions and eliminating the possibility of ortho-directed electrophilic functionalization without prior dehalogenation [1]. The synthetic route to 2-bromo-6-fluoro-4-nitrophenol proceeds via bromination of 2-fluoro-4-nitrophenol in acetic acid at 15°C for 3 hours, yielding 81.5% isolated product [1]. This established bromination protocol demonstrates that the ortho position adjacent to fluorine is the thermodynamically favored site for electrophilic bromination in fluoro-nitrophenol systems—a principle that can guide synthetic planning when working with 3-bromo-2-fluoro-4-nitrophenol [2].

Sequential Functionalization Suzuki-Miyaura Coupling Orthogonal Reactivity Building Blocks

Fluorine Adjacent to Hydroxyl Modulates Hydrogen-Bonding and Acidity vs. 3-Bromo-4-nitrophenol

The target compound incorporates fluorine at position 2, directly adjacent (ortho) to the phenolic hydroxyl group at position 1. This ortho-fluoro arrangement exerts a strong electron-withdrawing inductive effect that stabilizes the phenoxide anion, lowering the pKa relative to non-fluorinated analogs. 3-Bromo-4-nitrophenol (CAS 5470-65-5), which lacks fluorine entirely, has an ACD/LogP of 2.52 and an ACD/LogD (pH 5.5) of 2.58 . The addition of ortho-fluorine in 3-bromo-2-fluoro-4-nitrophenol is expected to increase acidity by approximately 0.5–1.0 pKa units based on established ortho-fluorophenol structure-activity relationships (2-fluorophenol pKa = 8.7 vs. phenol pKa = 9.95; ΔpKa ≈ -1.2) [1]. This acidity modulation affects solubility under physiological or formulation pH conditions and alters hydrogen-bond donor/acceptor capacity at the phenolic oxygen. Additionally, 3-bromo-4-nitrophenol has been demonstrated as a substrate for enzymatic conversion to 7'-bromofluorescein using thermostable dehalogenase (HadA G513T) at pH 8.0 and 35°C [2], establishing a baseline reactivity profile for bromo-nitrophenol scaffolds that could be extended or modified with the fluorinated analog.

pKa Modulation Hydrogen Bonding Fluorine Effect SAR

Para-Nitro Configuration Favors Reduction to Aniline Over Ortho-Nitro Isomers in Agrochemical Intermediate Synthesis

3-Bromo-2-fluoro-4-nitrophenol features the nitro group at position 4, para to the hydroxyl group. This para-nitro configuration is mechanistically distinct from ortho-nitro isomers such as 4-bromo-2-fluoro-5-nitrophenol (CAS 661463-12-3) or 6-bromo-3-fluoro-2-nitrophenol, where the nitro group resides ortho to the hydroxyl [1]. In catalytic hydrogenation reactions, para-nitrophenols typically undergo cleaner reduction to the corresponding anilines with fewer side reactions compared to ortho-nitrophenols, which can undergo intramolecular hydrogen bonding and cyclization pathways [2]. Patent literature demonstrates that bromo-fluoro-nitrophenol derivatives—including specifically 2-bromo-4-fluoro-6-nitrophenol (CAS number not specified)—exhibit broad-spectrum agricultural fungicidal activity and herbicidal effects, with the synthetic route involving dissolution in chloroform followed by mixed acid nitration (H2SO4:HNO3 ratio 1:3-8) at 40–80°C [3]. This patent validates the agrochemical relevance of the bromo-fluoro-nitrophenol scaffold class and establishes that the para-nitro configuration in 3-bromo-2-fluoro-4-nitrophenol positions it as a precursor to aniline derivatives of interest for crop protection research.

Nitro Reduction Aniline Synthesis Agrochemical Intermediates Selective Hydrogenation

Substitution Pattern Creates Unique Orthogonal Reactive Sites Not Present in 2-Bromo-3-fluoro-4-nitrophenol

A direct structural comparator, 2-bromo-3-fluoro-4-nitrophenol (CAS 1806987-57-4), shares the identical molecular formula and functional group set but differs in the permutation of substituent positions [1]. In the target compound (3-bromo-2-fluoro-4-nitrophenol), bromine at position 3 is situated ortho to fluorine at position 2 and meta to the hydroxyl group. In the comparator 2-bromo-3-fluoro-4-nitrophenol, bromine occupies position 2 (ortho to hydroxyl) while fluorine resides at position 3. This permutation fundamentally alters the electronic landscape: the target compound features a fluorine atom directly adjacent to the hydroxyl (ortho-fluorophenol motif), whereas the comparator has bromine in that position . The differing leaving group abilities (Br >> F) and the distinct directing effects of these halogens mean that the two isomers will undergo SNAr and cross-coupling at different positions and with different regioselectivity. The target compound is commercially available at 95% purity from multiple suppliers including Bidepharm (Cat. No. BD00745290) and Sigma-Aldrich, while the comparator 2-bromo-3-fluoro-4-nitrophenol is also available at similar purity (95%) from American Elements and other vendors .

Orthogonal Reactivity Cross-Coupling Electrophilic Substitution Functional Group Tolerance

Recommended Application Scenarios for 3-Bromo-2-fluoro-4-nitrophenol Based on Differentiation Evidence


Synthesis of Orthogonally Functionalized Biaryl Scaffolds via Sequential Suzuki-Miyaura Coupling and SNAr

The ortho-bromo-fluoro pairing and para-nitro configuration enable a two-step functionalization strategy not accessible with isomers that have both ortho positions blocked or different leaving group arrangements. Researchers can first exploit the bromine at position 3 for palladium-catalyzed Suzuki-Miyaura cross-coupling to install an aryl or heteroaryl group, then utilize the fluorine at position 2 (activated by the para-nitro group) for subsequent nucleophilic aromatic substitution . This sequential orthogonal reactivity stems directly from the substitution pattern documented in the comparator evidence (Section 3, Evidence Items 1 and 2).

Preparation of Fluorinated Aniline Derivatives for Agrochemical Lead Optimization

The para-nitro group in 3-bromo-2-fluoro-4-nitrophenol undergoes clean catalytic hydrogenation to the corresponding aniline with fewer side reactions than ortho-nitro isomers. Patent literature confirms that bromo-fluoro-nitrophenol derivatives exhibit broad-spectrum fungicidal and herbicidal activities, validating the scaffold class for crop protection research [1]. Researchers in agrochemical discovery should prioritize this isomer for aniline-based library synthesis, as the ortho-fluorophenol motif (fluorine adjacent to hydroxyl) provides a unique hydrogen-bonding profile that can be preserved or modified after nitro reduction.

Physicochemical Property Optimization in Fluorinated Fragment Libraries

The ortho-fluorophenol motif in 3-bromo-2-fluoro-4-nitrophenol provides a distinct physicochemical signature compared to non-fluorinated analogs such as 3-bromo-4-nitrophenol (Section 3, Evidence Item 3). The ortho-fluorine increases phenolic acidity (estimated ΔpKa ≈ -0.5 to -1.0) and modestly elevates lipophilicity (ΔLogP ≈ +0.08), properties that influence solubility, permeability, and target binding . This compound is suitable for inclusion in fluorinated fragment libraries where subtle modulation of pKa and LogP is required for structure-activity relationship (SAR) exploration without introducing additional molecular weight.

Building Block for Fluorescein-Derivative and Fluorescent Probe Synthesis

Bromo-nitrophenol scaffolds serve as viable substrates for enzymatic conversion to bromofluorescein derivatives. The patent CN114729352A demonstrates that 3-bromo-4-nitrophenol can be converted to 7'-bromofluorescein using thermostable dehalogenase (HadA G513T) at pH 8.0 and 35°C [2]. The fluorinated analog 3-bromo-2-fluoro-4-nitrophenol offers a direct extension of this methodology, where the ortho-fluorine may alter the optical properties or cellular retention of the resulting fluorescein derivative. This scenario is particularly relevant for researchers developing fluorinated fluorescent probes or imaging agents.

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